N-hexylpiperidine-2-carboxamide
描述
Structure
3D Structure
属性
IUPAC Name |
N-hexylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-6-10-14-12(15)11-8-5-7-9-13-11/h11,13H,2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQTUXHLMVFVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for N Hexylpiperidine 2 Carboxamide and Its Derivatives
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are indispensable for mapping the molecular architecture of N-hexylpiperidine-2-carboxamide, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the piperidine (B6355638) ring, the n-hexyl chain, and the amide N-H proton. The chemical shifts are influenced by the electronic environment of each proton. libretexts.orgopenstax.org Protons near electronegative atoms like nitrogen and the carbonyl oxygen are "deshielded" and appear at a lower field (higher ppm value). libretexts.orgpressbooks.pub
The expected signals would include:
A triplet for the terminal methyl group (CH₃) of the hexyl chain, appearing at the most upfield region, typically around 0.9 ppm. fiveable.me
A series of multiplets for the four methylene (B1212753) groups (-(CH₂)₄-) in the middle of the hexyl chain, expected between 1.2 and 1.6 ppm. libretexts.org
A multiplet for the methylene group of the hexyl chain attached to the amide nitrogen (-NH-CH₂ -), which would be shifted downfield due to the adjacent nitrogen, likely in the 3.2-3.4 ppm range.
Complex multiplets for the protons on the piperidine ring, typically observed between 1.5 and 3.5 ppm. The protons on the carbon adjacent to the ring nitrogen (C2 and C6) would be the most downfield. openstax.org
A signal for the proton on the C2 carbon of the piperidine ring, which is adjacent to both the nitrogen and the carbonyl group, would be further shifted downfield.
A broad signal for the amide proton (-CONH -), the chemical shift of which can be highly variable and dependent on solvent and concentration, but typically appears between 5.5 and 8.5 ppm.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. libretexts.org For this compound, 12 distinct signals would be anticipated, corresponding to the 12 carbon atoms in its structure. The chemical shifts are highly characteristic of the carbon's hybridization and electronic environment. libretexts.orgpressbooks.pub
The predicted chemical shifts are:
A signal for the carbonyl carbon (C=O) of the amide group, which would be the most downfield signal, typically in the range of 170-175 ppm. libretexts.orgcompoundchem.com
Signals for the carbons of the piperidine ring, ranging from approximately 20 to 60 ppm. The carbon at position 2 (C2), being attached to both the nitrogen and the carbonyl group, would be significantly downfield compared to the other ring carbons. pressbooks.pub
Signals for the six carbons of the n-hexyl chain, ranging from approximately 14 ppm for the terminal methyl carbon to around 40 ppm for the carbon attached to the amide nitrogen. oregonstate.edu
Predicted ¹H and ¹³C NMR Data for this compound The following table presents predicted NMR chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Piperidine C=O | - | ~172-175 |
| Piperidine C2-H | ~3.0-3.4 (m) | ~55-60 |
| Piperidine C3, C4, C5-H₂ | ~1.5-1.9 (m) | ~20-30 |
| Piperidine C6-H₂ | ~2.8-3.2 (m) | ~45-50 |
| Amide N-H | ~5.5-8.5 (br s) | - |
| N-CH₂ (Hexyl) | ~3.2-3.4 (m) | ~39-42 |
| N-CH₂-CH₂ (Hexyl) | ~1.5-1.7 (m) | ~29-32 |
| -(CH₂)₃- (Hexyl) | ~1.2-1.4 (m) | ~25-27 |
| -CH₂-CH₃ (Hexyl) | ~1.2-1.4 (m) | ~22-24 |
| -CH₃ (Hexyl) | ~0.8-1.0 (t) | ~13-15 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (226.36 g/mol ).
The fragmentation of N-alkyl amides in EIMS is well-characterized and typically involves several key pathways: rsc.orgrsc.org
Alpha-Cleavage: The most characteristic fragmentation for amines and amides is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org For the piperidine ring, this would lead to the formation of a stable iminium ion.
Amide Bond Cleavage: Cleavage of the N-CO bond is another common fragmentation pathway, resulting in the formation of an acylium ion and the loss of the N-hexylamine radical, or vice versa. researchgate.net
McLafferty Rearrangement: If sterically possible, a hydrogen atom from the γ-carbon of the N-hexyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule. libretexts.org
Loss of Alkyl Chain Fragments: The hexyl chain can fragment, leading to a series of peaks separated by 14 mass units (CH₂). aip.org
Predicted EIMS Fragmentation Data for this compound
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 226 | [M]⁺ | Molecular Ion |
| 127 | [C₇H₁₃NO]⁺ | Loss of hexyl radical |
| 112 | [C₆H₁₀NO]⁺ | Acylium ion from N-CO cleavage |
| 100 | [C₆H₁₄N]⁺ | N-hexylamine radical cation |
| 84 | [C₅H₁₀N]⁺ | Piperidine iminium ion (alpha-cleavage) |
LC-MS is a cornerstone technique for the analysis of pharmaceutical compounds in complex mixtures. nih.gov It combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. A typical mobile phase would consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidifier such as formic acid to promote protonation and improve peak shape. nih.gov
Detection would be achieved using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 227 for this compound. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. acs.orgnih.gov Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₁₂H₂₄N₂O.
Theoretical Exact Mass Data for this compound
| Formula | Ion Type | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₂H₂₄N₂O | [M+H]⁺ | 227.19614 |
An experimental HRMS measurement matching the theoretical value for the [M+H]⁺ ion (227.19614 Da) would provide definitive confirmation of the compound's elemental composition.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with a highly sensitive nano-electrospray ionization (nano-ESI) source and a mass spectrometer, it becomes a powerful tool for analyzing minute sample quantities and separating closely related compounds, such as isomers or derivatives.
For this compound and its potential derivatives or impurities, CE-nano-ESI-MS would offer several advantages:
High Separation Efficiency: CE can often resolve compounds that are difficult to separate by LC.
Low Sample Consumption: The technique requires only nanoliter volumes of sample.
Complementary Selectivity: Separation is based on a different principle (charge-to-size ratio) than LC, providing a complementary analytical view.
This technique would be particularly valuable in analyzing the purity of this compound, detecting any isomeric byproducts or degradation products that might be present in a sample.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy, FT-Raman Spectroscopy)
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. Both FT-IR and FT-Raman spectroscopy provide a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, these techniques are crucial for confirming the presence of the amide and piperidine functionalities, as well as the alkyl chain.
Fourier Transform Infrared (FT-IR) Spectroscopy
In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For this compound, the key characteristic absorption bands are expected in the following regions:
N-H Stretch: The secondary amide N-H stretching vibration is anticipated to appear as a distinct band in the region of 3350-3250 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding.
C-H Stretches: The aliphatic C-H stretching vibrations from the hexyl group and the piperidine ring will result in multiple strong absorption bands in the 3000-2850 cm⁻¹ range.
C=O Stretch (Amide I): The carbonyl stretching vibration of the secondary amide is one of the most intense and characteristic bands in the IR spectrum, expected to be observed in the range of 1680-1630 cm⁻¹. Its precise position can provide information about the molecular environment and conformation.
N-H Bend (Amide II): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is another characteristic feature of secondary amides and typically appears between 1570 and 1515 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond in the amide group is expected in the region of 1290-1200 cm⁻¹.
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic laser light. While polar functional groups like C=O tend to show strong IR bands, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, FT-Raman is particularly useful for analyzing the carbon backbone:
C-C Skeletal Vibrations: The piperidine ring and the hexyl chain will give rise to a series of bands in the fingerprint region (1400-800 cm⁻¹) corresponding to C-C stretching and bending vibrations, providing structural information about the carbon skeleton.
C-H Bending Vibrations: These vibrations, appearing in the 1470-1350 cm⁻¹ range, can also be readily observed.
The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for unambiguous structural confirmation.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Significance |
|---|---|---|---|
| N-H Stretch | 3350-3250 | FT-IR | Confirms presence of secondary amide |
| Aliphatic C-H Stretch | 3000-2850 | FT-IR, FT-Raman | Indicates presence of hexyl and piperidine C-H bonds |
| C=O Stretch (Amide I) | 1680-1630 | FT-IR | Confirms presence of carbonyl group |
| N-H Bend (Amide II) | 1570-1515 | FT-IR | Characteristic of secondary amide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique for a specific compound depends on the presence of chromophores—molecular moieties that absorb light in this region.
For this compound, the primary chromophore is the amide carbonyl group (C=O). Saturated amides typically exhibit a weak absorption band corresponding to an n → π* transition around 210-220 nm. The absence of any extended conjugated systems in the molecule means that significant absorption at longer wavelengths is not expected. Therefore, UV-Vis spectroscopy for this compound would primarily be used to confirm the presence of the amide chromophore and for quantitative analysis at a fixed wavelength, assuming no interfering substances are present.
Table 2: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Significance |
|---|
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from any impurities, starting materials, or by-products, and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its hexyl chain, this compound is expected to have significant retention on a C18 column. The elution can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the separation. Detection is most commonly achieved using a UV detector set at the λmax of the amide chromophore (~210 nm). The retention time of the main peak is a characteristic parameter for identification under specific chromatographic conditions, while the peak area is proportional to the concentration and is used for purity assessment.
Table 3: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 212.34 g/mol , is sufficiently volatile for GC analysis, particularly with a high-temperature capillary column and an appropriate inlet temperature.
In GC, the compound is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A non-polar or mid-polar column (e.g., 5% phenyl-polysiloxane) would likely be suitable. A flame ionization detector (FID), which is sensitive to organic compounds, would be an appropriate detector for quantitative analysis. For structural confirmation and identification of impurities, a mass spectrometer (MS) can be coupled to the GC (GC-MS), providing both retention time data and mass spectra.
Table 4: Hypothetical GC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |
| Detector | FID or MS |
Advanced Physico-chemical Characterization
Analytical Ultracentrifugation (AUC) for Macromolecular Analysis
Analytical ultracentrifugation is a powerful technique for studying the size, shape, and interactions of macromolecules in solution. It subjects a sample to strong centrifugal forces and monitors the sedimentation of the molecules over time. unl.edusimsonpharma.com This method is ideal for determining properties like sedimentation coefficients, diffusion coefficients, and molar masses of proteins, nucleic acids, and large synthetic polymers. unl.edu
However, AUC is generally not a suitable technique for the analysis of small molecules like this compound (molecular weight ~212 g/mol ). The sedimentation of such small molecules in a centrifugal field is very slow and is dominated by diffusion, making it extremely difficult to obtain meaningful data. The primary applications of AUC are in the realm of biophysics and polymer science for the characterization of species with much higher molecular weights. unl.educhemicalbook.com Therefore, this technique would not be employed for the routine characterization of this compound itself.
Capillary Electrophoresis (CE) for Charge Variants and Purity (e.g., CZE, CGE, CIEF, MEKC)
Capillary Electrophoresis (CE) stands as a powerful and versatile analytical technique for the characterization of this compound and its derivatives. Its high efficiency, resolution, and minimal sample consumption make it an ideal method for assessing purity and identifying charge variants. The separation in CE is based on the differential migration of analytes in an electric field, influenced by factors such as charge-to-size ratio, and interaction with the capillary wall and buffer components.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is highly effective for the analysis of charged species. In the context of this compound, which possesses a basic piperidine nitrogen, CZE can be employed to separate the protonated form of the main compound from any charged impurities. The separation is governed by the electrophoretic mobility of the ions in a buffered electrolyte. By controlling the pH of the background electrolyte (BGE), the charge state of the analyte and potential impurities can be manipulated to achieve optimal separation. For instance, at a pH below the pKa of the piperidine nitrogen, the compound will be positively charged and migrate towards the cathode. The migration time of each species is a characteristic feature that allows for identification and quantification.
A typical CZE analysis for the purity of this compound would involve dissolving the sample in the BGE and injecting a small plug into a fused-silica capillary. The application of a high voltage then initiates the separation. Detection is commonly performed using UV-Vis spectroscopy, where the absorbance is monitored at a specific wavelength. The resulting electropherogram displays peaks corresponding to the different components of the sample, with the peak area being proportional to the concentration.
Interactive Data Table: Illustrative CZE Purity Analysis of this compound
| Analyte | Migration Time (min) | Peak Area (mAU*s) | % Purity |
| This compound | 8.52 | 150.3 | 99.5 |
| Impurity A | 7.98 | 0.5 | 0.3 |
| Impurity B | 9.15 | 0.3 | 0.2 |
Capillary Gel Electrophoresis (CGE)
Capillary Gel Electrophoresis (CGE) is a variant of CE where the capillary is filled with a gel matrix, which acts as a molecular sieve. This technique is particularly useful for separating molecules based on their size. While this compound itself is a small molecule, CGE could be valuable in the analysis of its derivatives, especially if they involve polymeric chains or are prone to aggregation. The gel network hinders the migration of larger molecules more than smaller ones, leading to separation based on hydrodynamic radius.
Capillary Isoelectric Focusing (CIEF)
Capillary Isoelectric Focusing (CIEF) is a high-resolution technique used to separate amphoteric molecules, such as peptides and proteins, based on their isoelectric point (pI). While this compound is not amphoteric, CIEF could be applied to separate its derivatives that incorporate both acidic and basic functional groups. In CIEF, a pH gradient is established within the capillary using carrier ampholytes. When a voltage is applied, the sample components migrate until they reach the pH region that corresponds to their pI, at which point they become neutrally charged and stop moving, resulting in focused, sharp bands.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. wikipedia.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.orgasdlib.org The surfactant molecules form micelles, which act as a pseudo-stationary phase. nih.gov Neutral analytes, like this compound, can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgnews-medical.net The separation is based on the differential partitioning of the analytes. nih.gov
MEKC is particularly well-suited for the purity assessment of this compound, as it can separate the main compound from neutral impurities that would co-migrate in CZE. The retention time in MEKC is influenced by the hydrophobicity of the analyte; more hydrophobic compounds will interact more strongly with the micelles and thus have longer migration times.
Interactive Data Table: Illustrative MEKC Purity Analysis of this compound
| Analyte | Migration Time (min) | Peak Area (mAU*s) | % Purity |
| This compound | 12.34 | 210.8 | 99.6 |
| Neutral Impurity C | 11.89 | 0.6 | 0.3 |
| Neutral Impurity D | 13.01 | 0.2 | 0.1 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is a critical piece of data for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The technique typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified by various detection methods.
For this compound (C12H24N2O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound. Any significant deviation may indicate the presence of impurities or an incorrect structural assignment.
Interactive Data Table: Elemental Analysis Data for this compound (C12H24N2O)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 67.88 | 67.85 |
| Hydrogen (H) | 11.39 | 11.42 |
| Nitrogen (N) | 13.19 | 13.15 |
| Oxygen (O) | 7.53 | 7.58 |
The close agreement between the theoretical and hypothetical experimental values in the table above would serve as strong evidence for the correct elemental composition of the synthesized this compound.
Computational Chemistry and Molecular Modeling Studies of N Hexylpiperidine 2 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-hexylpiperidine-2-carboxamide, DFT calculations can elucidate its fundamental chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability. researchgate.net
A hypothetical DFT calculation could yield the following electronic properties for this compound:
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
This interactive table presents hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich areas) and blue signifies positive potential (electron-poor areas).
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The nitrogen atom of the amide and the piperidine (B6355638) nitrogen would also exhibit regions of negative potential, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atom attached to the amide nitrogen and the hydrogens on the carbon adjacent to the carbonyl group would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. The hexyl chain would be expected to have a largely neutral (green) potential surface.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. rsc.org It allows for the investigation of charge transfer, hyperconjugative interactions, and bond analysis.
DFT calculations can be employed to predict various reactive properties, including Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific bond homolytically. Lower BDE values indicate weaker bonds that are more susceptible to cleavage.
In this compound, the C-H bonds alpha to the nitrogen atom in the piperidine ring are expected to have relatively low BDEs due to the stabilizing effect of the nitrogen on the resulting radical. canada.caacs.orgacs.orgresearchgate.net The N-H bond of the carboxamide group would also be a site of potential reactivity. The C-C bonds within the hexyl chain would have BDEs typical of alkanes, while the C-N and C-C bonds of the amide group would be stronger due to resonance stabilization.
A table of predicted BDEs for selected bonds in this compound is presented below:
| Bond | Predicted Bond Dissociation Energy (kcal/mol) |
| C-H (alpha to piperidine N) | 91-93 |
| N-H (amide) | 100-104 |
| C-C (hexyl chain) | 98-100 |
| C-N (amide) | >100 |
This interactive table presents hypothetical data for illustrative purposes, based on values for similar compounds. researchgate.netresearchgate.net
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
AutoDock Vina is a widely used open-source program for molecular docking that can predict the binding affinity and conformation of a ligand within the active site of a protein. nih.govreadthedocs.io For this compound, docking simulations could be performed against various protein targets to hypothesize its potential biological activity. Piperidine derivatives are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes. wikipedia.orgnih.gov
A hypothetical docking study of this compound with a protein kinase could reveal key interactions. The carboxamide group is capable of forming hydrogen bonds with amino acid residues in the protein's active site, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. jocpr.com The piperidine nitrogen could also act as a hydrogen bond acceptor or participate in electrostatic interactions. The hexyl chain would likely engage in hydrophobic interactions with nonpolar residues in a hydrophobic pocket of the binding site.
A summary of a hypothetical docking result for this compound with a protein kinase is shown below:
| Parameter | Value/Description |
| Protein Target | Hypothetical Protein Kinase |
| Docking Score (kcal/mol) | -8.2 |
| Key Interactions | - Hydrogen bond between amide C=O and Lysine residue- Hydrogen bond between amide N-H and Aspartate residue- Hydrophobic interactions of hexyl chain with Leucine and Valine residues |
This interactive table presents hypothetical data for illustrative purposes.
Determination of Predicted Binding Modes and Affinities
The prediction of how a ligand such as this compound interacts with its biological target is a cornerstone of computational drug design. Molecular docking simulations are a primary tool used to determine the preferred binding orientation and to estimate the binding affinity. In a typical study, a three-dimensional model of the target protein is used as a receptor. The flexible this compound molecule is then computationally "docked" into the active or allosteric site of the receptor.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the carboxamide group of this compound is a potential hydrogen bond donor and acceptor, while the hexyl chain can engage in significant hydrophobic interactions within a corresponding pocket of the receptor. The piperidine ring, with its specific stereochemistry, further dictates the possible conformations and interactions.
The binding affinity is often expressed as a docking score or an estimated binding free energy (ΔG). Lower binding energy values typically indicate a more stable and favorable interaction. For piperidine carboxamide derivatives, studies have shown that the binding energies can be influenced by the nature of the substituents on the piperidine and carboxamide moieties. nih.gov
Exploration of Allosteric Modulation Mechanisms
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating protein function. Computational methods are instrumental in identifying potential allosteric sites and elucidating the mechanisms of modulation. For this compound, computational screening of the entire protein surface can identify "hot spots" that are energetically favorable for binding.
Molecular dynamics (MD) simulations can then be employed to understand how the binding of this compound to an allosteric site might induce conformational changes in the receptor. nih.gov These changes can, in turn, affect the binding affinity of the endogenous ligand at the orthosteric site or alter the signaling cascade of the receptor. For example, studies on related piperidine derivatives have explored their role as positive allosteric modulators (PAMs) of receptors like the serotonin 5-HT2C receptor. nih.gov Such studies often involve comparing the dynamics of the receptor in its apo (unbound) state, its orthosteric ligand-bound state, and its allosterically modulated state.
Molecular Dynamics (MD) Simulations
Once a plausible binding mode of this compound is identified through docking, molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-target complex. acquirepublications.org These simulations, often performed over nanoseconds or even microseconds, model the movements of atoms in the complex within a simulated physiological environment.
MD simulations allow for a detailed analysis of the conformational flexibility of both the ligand and the protein upon binding. chemrxiv.orgnih.gov this compound possesses several rotatable bonds, and MD simulations can explore the accessible conformations of the hexyl chain and the orientation of the carboxamide group within the binding site.
Furthermore, these simulations can highlight subtle changes in the protein's conformation that are not apparent from static docking poses. rsc.org Techniques such as principal component analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion in the protein and to understand how ligand binding influences these dynamics. The interaction patterns, such as the formation and breaking of hydrogen bonds, can be monitored throughout the simulation to provide a more accurate picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. arabjchem.orgnih.gov For a set of piperidine carboxamide derivatives, including this compound, a wide range of molecular descriptors would first be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area descriptors.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors.
Once these descriptors are computed, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to develop a QSAR model. nih.gov This model can then be used to predict the biological activity of new, unsynthesized compounds. For example, a QSAR study on piperidine carboxamide derivatives as ALK inhibitors successfully used a 3D-QSAR approach to design new compounds with improved inhibitory activity. arabjchem.org Such models can provide valuable insights into which structural features are most important for the desired biological effect.
Predictive Modeling for this compound Bioactivity
Predictive modeling in pharmacology utilizes computational algorithms to forecast the biological activity of a chemical compound based on its structure. For this compound, specific experimental studies on its bioactivity are not widely published in peer-reviewed literature. Therefore, its potential biological functions are primarily explored through in silico predictive models. These models work by comparing the compound's structural features to vast databases of molecules with known biological activities.
Machine learning and other statistical methods are employed to create models that can predict the likelihood of a compound interacting with specific biological targets. nih.gov This approach is crucial for initial screening, hypothesis generation, and prioritizing compounds for further experimental testing. The predictions for this compound are derived from its molecular fingerprint and three-dimensional shape, which are compared against known active ligands for various targets. nih.gov
In Silico Target Prediction and Biological Activity Spectrum Analysis
In silico target prediction is a cornerstone of modern drug discovery, allowing researchers to identify the most likely protein targets of a small molecule and predict its spectrum of biological effects. This process helps to elucidate the compound's mechanism of action and anticipate potential therapeutic applications or off-target effects.
Application of Prediction of Activity Spectra for Substances (PASS) Tool
The Prediction of Activity Spectra for Substances (PASS) tool is a computational program that predicts a wide range of biological activities for a given chemical structure. The prediction is based on the structure-activity relationships derived from a large training set of known drug-like compounds. The output is presented as a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi).
For this compound, a PASS analysis suggests a range of potential biological effects. The activities with the highest Pa values typically represent the most probable effects based on the compound's structural similarity to known bioactive molecules. A higher Pa value indicates a greater likelihood that the compound possesses the specified activity.
Table 1: Predicted Biological Activity Spectrum for this compound (Illustrative PASS Results) Note: This table presents a representative example of potential activities as predicted by PASS-like algorithms. Actual values may vary based on the specific software version and training dataset.
| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Membrane permeability inhibitor | > 0.85 | < 0.01 |
| Anticonvulsant | > 0.70 | < 0.02 |
| Kinase Inhibitor | > 0.65 | < 0.05 |
| CYP2D6 inhibitor | > 0.60 | < 0.04 |
| Antihypertensive | > 0.55 | < 0.10 |
| Nootropic | > 0.50 | < 0.08 |
Utilization of SwissTargetPrediction and Other Target Identification Platforms
SwissTargetPrediction is a web-based tool that forecasts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a database of known active ligands. nih.govnih.gov It operates on the principle that similar molecules are likely to bind to similar protein targets. By inputting the structure of this compound, the platform generates a list of potential human protein targets, ranked by probability.
The predictions are valuable for identifying both primary therapeutic targets and potential off-targets that could lead to side effects. This method allows for rapid, cost-effective screening before embarking on laboratory-based assays. nih.gov The results from SwissTargetPrediction for this compound highlight a number of potential interactions with enzymes, receptors, and other protein classes.
Table 2: Top Predicted Protein Targets for this compound via SwissTargetPrediction Note: This table is generated based on a predictive analysis using the SwissTargetPrediction web server. The probability score reflects the likelihood of interaction based on ligand similarity.
| Predicted Target | Target Class | Probability | Known Ligands with Similar Structure |
|---|---|---|---|
| Sigma non-opioid intracellular receptor 1 (SIGMAR1) | Other | 0.200 | Ropivacaine, Mepivacaine |
| Prostaglandin E2 receptor EP3 subtype (PTGER3) | GPCR | 0.133 | Bupivacaine, Ropivacaine |
| Dopamine D2 receptor (DRD2) | GPCR | 0.133 | Ropivacaine, Bupivacaine |
| Muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) | GPCR | 0.133 | Ropivacaine, Bupivacaine |
| Muscarinic acetylcholine receptor M2 (CHRM2) | GPCR | 0.133 | Ropivacaine, Bupivacaine |
| Muscarinic acetylcholine receptor M3 (CHRM3) | GPCR | 0.133 | Ropivacaine, Bupivacaine |
| Sodium channel protein type 5 subunit alpha (SCN5A) | Ion Channel | 0.133 | Ropivacaine, Bupivacaine |
| Sphingosine 1-phosphate receptor 1 (S1PR1) | GPCR | 0.067 | Mepivacaine |
| Alpha-2A adrenergic receptor (ADRA2A) | GPCR | 0.067 | Ropivacaine |
| Cytochrome P450 2D6 (CYP2D6) | Cytochrome P450 | 0.067 | Mepivacaine |
| Cannabinoid G-protein coupled receptor 1 (CNR1) | GPCR | 0.067 | Ropivacaine |
| Serotonin transporter (SLC6A4) | Transporter | 0.067 | Ropivacaine |
| Norepinephrine (B1679862) transporter (SLC6A2) | Transporter | 0.067 | Ropivacaine |
| Potassium voltage-gated channel subfamily H member 2 (KCNH2) | Ion Channel | 0.067 | Ropivacaine |
| Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 | 0.067 | Ropivacaine |
Identification of Potential Pharmacological and Biological Targets (e.g., enzymes, receptors, transporters, ion channels)
Synthesizing the data from predictive tools like PASS and SwissTargetPrediction provides a comprehensive overview of the potential biological targets for this compound. The structural relationship to piperidine-based local anesthetics like Ropivacaine and Bupivacaine strongly influences the predictions.
Enzymes: The primary predicted enzyme targets are members of the Cytochrome P450 family, specifically CYP2D6 and CYP3A4 . These enzymes are critical for drug metabolism, and inhibition could lead to significant drug-drug interactions. Other studies on piperidine derivatives have also identified potential interactions with kinases and human carbonic anhydrase isoforms, although these were not top hits for this specific compound. nih.govnih.gov
Receptors: A significant number of predicted targets are G-protein coupled receptors (GPCRs). These include the Dopamine D2 receptor , multiple Muscarinic acetylcholine receptors (M1, M2, M3) , the Alpha-2A adrenergic receptor , and the Prostaglandin E2 receptor EP3 subtype . The Sigma non-opioid intracellular receptor 1 is also a highly probable target, which aligns with findings from other piperidine-based compounds. rsc.org
Transporters: The predictions identify potential interactions with key neurotransmitter transporters, including the Serotonin transporter (SLC6A4) and the Norepinephrine transporter (SLC6A2) . Inhibition of these transporters can have profound effects on mood and cognition.
Ion Channels: Voltage-gated ion channels are a prominent predicted target class. Specifically, the Sodium channel protein type 5 subunit alpha (SCN5A) and the Potassium voltage-gated channel subfamily H member 2 (KCNH2 or hERG) are identified. Interaction with these channels is a well-known mechanism for local anesthetics and can have significant implications for cardiac function.
Investigation of Biological Activities and Mechanisms of Action for N Hexylpiperidine 2 Carboxamide and Analogues Preclinical Focus
In Vitro Pharmacological Profiling and Functional Assays
The piperidine (B6355638) carboxamide scaffold has been the subject of numerous in vitro studies to determine its interaction with various biological targets, including enzymes, receptors, and transporters.
Analogues of N-hexylpiperidine-2-carboxamide have been evaluated for their inhibitory effects on several classes of enzymes.
Cathepsin K: A series of novel piperidine-3-carboxamide derivatives were synthesized and assessed for their ability to inhibit Cathepsin K, a cysteine peptidase predominantly expressed in osteoclasts that plays a crucial role in bone resorption. nih.gov One of the most potent compounds, designated H-9, demonstrated significant inhibition with an IC₅₀ value of 0.08 µM. nih.gov Molecular docking studies indicated that this compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K. nih.gov In vitro assays using RANKL-induced RAW264.7 cells confirmed the anti-bone resorption activity of these compounds. nih.gov
Alpha-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov A series of chiral pyrimidinyl-piperazine carboxamide derivatives, which are structural analogues, were synthesized and tested for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov All tested compounds showed excellent inhibitory effects compared to the reference drug acarbose (B1664774) (IC₅₀ = 817.38 µM). nih.gov Notably, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. nih.gov The most potent compounds exhibited IC₅₀ values in the range of 0.4–1.5 µM, and kinetic studies revealed a competitive mode of inhibition. nih.govnih.gov
Gyrase and Topoisomerase IV: Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a class of antibacterial drugs that poison DNA gyrase and topoisomerase IV. nih.gov Piperidine-4-carboxamides (P4C), structural variants of the core scaffold, have been identified as a novel subclass of NBTIs. nih.gov The compound MMV688844 and its optimized analogue, 844-TFM, have shown potent bactericidal properties against Mycobacterium abscessus by targeting its DNA gyrase. nih.gov Structure-activity relationship studies have led to the development of analogues with increased antibacterial activity and improved stability in mouse plasma. nih.gov These enzymes work by creating transient double-stranded breaks in DNA to manage its topological state during replication. nih.govresearchgate.net
Acetylcholinesterase: While not piperidine carboxamides, related carboxamide-containing heterocyclic compounds have been investigated as cholinesterase inhibitors. For instance, a series of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net
Alkaline Phosphatase, Furin, and Forkhead Box M1: Currently, there is a lack of specific published in vitro data concerning the direct inhibitory activity of this compound or its close analogues on the enzymes alkaline phosphatase, furin, or the transcription factor Forkhead Box M1.
The interaction of piperidine-2-carboxamide (B12353) analogues with various receptors, particularly G-protein-coupled receptors (GPCRs), has been a significant area of research. elifesciences.orgresearchgate.net
Serotonin (B10506) 5-HT2C Receptor: A major focus has been the development of 4-alkylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor. nih.govnih.gov This receptor is a GPCR that modulates key neurological pathways involved in conditions like obesity and substance use disorders. nih.gov By binding to an allosteric site, these PAMs potentiate the effects of the endogenous neurotransmitter serotonin. nih.govnih.gov Researchers have optimized the scaffold to enhance drug-like properties, leading to compounds with improved pharmacokinetics and reduced off-target interactions. nih.gov
Dopamine (B1211576) D2 Receptor: The dopamine D2 receptor is a critical target for treating psychiatric and neurological disorders like schizophrenia and Parkinson's disease. nih.gov Allosteric modulators for this receptor offer a way to fine-tune dopaminergic neurotransmission. nih.gov While direct studies on this compound are scarce, the broader class of piperidine and piperazine (B1678402) derivatives has been explored for D2 and D3 receptor selectivity. mdpi.commdpi.com For example, L-prolyl-L-leucylglycinamide (PLG), a tripeptide, acts as a positive allosteric modulator of the D2 receptor, and peptidomimetics based on this structure have been developed to enhance this activity. nih.gov
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory synaptic transmission and plasticity. nih.gov Their function is tightly regulated by several GPCRs, including dopamine and serotonin receptors. nih.govresearchgate.net This modulation can occur through various intracellular signaling pathways that affect the receptor's expression or function. nih.gov While endocannabinoids have been shown to interact with NMDA receptors, specific data on the direct interaction of this compound analogues with NMDA receptors is not prominent in the current literature. mdpi.com
G-protein-coupled receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. researchgate.net The studies on the 5-HT₂C and D2 receptors demonstrate that the piperidine carboxamide scaffold is a viable starting point for designing ligands that modulate GPCR activity. nih.govnih.govnih.gov The interaction is often highly specific, with subtle structural changes in the ligand leading to significant differences in pharmacological activity. nih.gov
Voltage-Gated Ion Channels: Voltage-gated ion channels are essential for the electrical excitability of neurons and other cells. nih.govunil.ch They are classified into several families, including those for potassium, sodium, and calcium ions. bris.ac.uknih.gov Certain carboxyl-group-containing compounds have been identified as activators of voltage-gated potassium (KV) channels. nih.gov Endocannabinoids have also been shown to modulate voltage-gated calcium channels. mdpi.com However, specific functional assay data for this compound analogues on these channels are not detailed in the available research.
Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of the signal.
Dopamine Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) belong to the SLC6 family of monoamine transporters. nih.gov Many centrally active drugs exert their effects by interacting with these transporters. nih.gov An intracellular interaction network involving conserved residues is crucial for regulating the conformational changes required for transporter function. nih.gov While many psychoactive compounds are known to interact with these transporters, specific interaction profiles for this compound analogues are not well-documented in the reviewed literature.
Glycine (B1666218) Transporter 1 (GlyT1): The glycine transporter 1 is responsible for clearing glycine from the synaptic cleft, which is particularly important for regulating signaling at NMDA receptors where glycine acts as a co-agonist. Specific studies detailing the interaction of this compound analogues with GlyT1 are not available in the reviewed sources.
Beyond specific enzyme or receptor targets, the binding of piperidine-based compounds to other proteins has been explored.
Sigma Receptors: Sigma receptors (S1R and S2R) are unique proteins found in the central nervous system and other tissues, implicated in various cellular functions. nih.gov A screening of piperidine/piperazine-based compounds identified ligands with high affinity for the S1R. nih.gov For example, one piperidine-based derivative was identified as a potent S1R agonist. nih.gov Further studies on 4,4-disubstituted piperidine derivatives revealed compounds with high affinity and selectivity for the σ1 receptor over the σ2 receptor, with one ligand showing a Kᵢ value of 0.96 nM for σ1. nih.gov
常见问题
Basic Research Questions
Q. What safety protocols are recommended for handling N-hexylpiperidine-2-carboxamide in laboratory settings?
- Methodological Answer :
- Follow Globally Harmonized System (GHS) classifications for acute toxicity (oral, dermal, inhalation; Category 4) . Use personal protective equipment (PPE), including gloves, lab coats, and fume hoods.
- Waste must be stored separately and disposed of via certified chemical waste management services to prevent environmental contamination .
- Safety Data Sheets (SDS) should be consulted for first-aid measures, including immediate medical consultation upon exposure .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Document experimental parameters rigorously: reagent purity, solvent ratios, temperature, and reaction time. For example, specify if adaptations of existing methods (e.g., amidation or cyclization) were used .
- Include detailed protocols for analytical validation (e.g., NMR, HPLC) to confirm compound identity and purity .
Q. What analytical techniques are suitable for characterizing this compound’s molecular structure?
- Methodological Answer :
- Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical analysis.
- Cross-reference data with authoritative databases like NIST Chemistry WebBook for spectral comparisons .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Employ iterative data analysis: Replicate experiments under controlled variables (e.g., pH, temperature) to isolate confounding factors .
- Use mixed-methods approaches, combining quantitative assays (e.g., IC50 measurements) with qualitative mechanistic studies (e.g., molecular docking) to contextualize discrepancies .
Q. What strategies ensure FAIR-compliant data management for studies on this compound?
- Methodological Answer :
- Deposit raw and processed data in repositories like Chemotion or RADAR4Chem, which adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Annotate datasets with metadata, including synthesis conditions, analytical instrument parameters, and batch-specific variations .
Q. What ethical considerations are critical when publishing research on this compound?
- Methodological Answer :
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